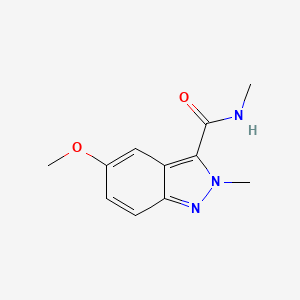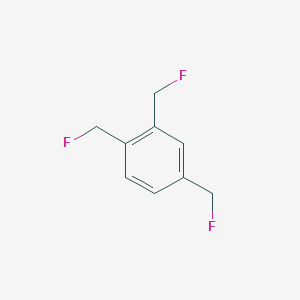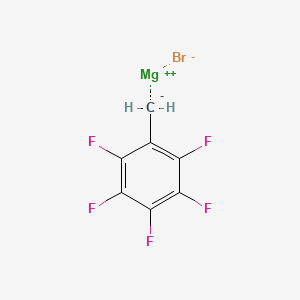
L-Valylglycyl-L-glutaminyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycyl-L-glutaminyl-L-leucine is a peptide compound composed of the amino acids valine, glycine, glutamine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-glutaminyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution desired.
Major Products
The major products of these reactions include the individual amino acids (from hydrolysis) or modified peptides with altered side chains (from oxidation, reduction, or substitution).
Scientific Research Applications
L-Valylglycyl-L-glutaminyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of specialized enzymes and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to various biological effects. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in biochemistry and medicine.
L-Valyl-L-glutamine:
L-Leucyl-L-glutamine: Another related peptide with comparable properties.
Uniqueness
L-Valylglycyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be as effective.
Properties
CAS No. |
920742-87-6 |
|---|---|
Molecular Formula |
C18H33N5O6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-9(2)7-12(18(28)29)23-16(26)11(5-6-13(19)24)22-14(25)8-21-17(27)15(20)10(3)4/h9-12,15H,5-8,20H2,1-4H3,(H2,19,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t11-,12-,15-/m0/s1 |
InChI Key |
NWCMIWXUBKSNMS-HUBLWGQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)

![3-[(3aR,6aS)-5'-chloro-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12617351.png)
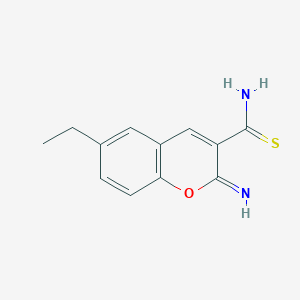
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)

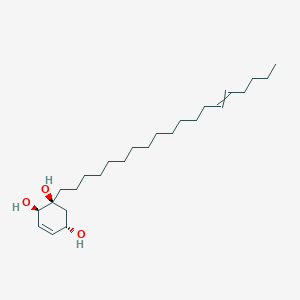
![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
